molecular formula C10H14BrN B1528176 3-Bromo-5-isopropyl-2-methylbenzenamine CAS No. 855832-53-0

3-Bromo-5-isopropyl-2-methylbenzenamine

Cat. No. B1528176
CAS RN: 855832-53-0
M. Wt: 228.13 g/mol
InChI Key: ULQZDEHVCWCTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-isopropyl-2-methylbenzenamine, also known as 3-bromoisopropyl-2-methylbenzeneamine, is an organic compound belonging to the class of benzenamines. This compound is of interest due to its potential applications in the field of medicinal chemistry and biochemistry. 3-Bromo-5-isopropyl-2-methylbenzenamine is a colorless, odorless, and non-toxic solid which is insoluble in water and has a melting point of 81.9°C. It has a molecular weight of 185.05 and a molecular formula of C9H13BrN.

Scientific Research Applications

3-Bromo-5-isopropyl-2-methylbenzenamine has a number of potential applications in the field of medicinal chemistry and biochemistry. This compound has been studied for its potential use in the synthesis of new drugs, as well as for its ability to inhibit the activity of certain enzymes. It has also been studied for its potential use in the synthesis of new polymers materials. Additionally, 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine has been studied for its potential use as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters. It has also been suggested that 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine may act as an inhibitor of certain enzymes involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine are not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the metabolism of neurotransmitters, as well as in the production of prostaglandins. Additionally, 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine has been studied for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine in laboratory experiments include its non-toxicity and its low cost. Additionally, this compound is relatively easy to synthesize and can be isolated through vacuum distillation. The main limitation of using 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for the study of 3-Bromo-5-isopropyl-2-methylbenzenamineopyl-2-methylbenzeneamine. These include further research into its potential use as an inhibitor of certain enzymes involved in the metabolism of neurotransmitters, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its potential use in the synthesis of new drugs and polymers materials could be beneficial. Finally, further research into its biochemical and physiological effects could provide valuable insights into its potential applications in medicinal chemistry and biochemistry.

properties

IUPAC Name

3-bromo-2-methyl-5-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZDEHVCWCTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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